molecular formula C26H25Cl2N7O B11175365 N,N'-bis(4-chlorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine

N,N'-bis(4-chlorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11175365
M. Wt: 522.4 g/mol
InChI Key: OLSWNOKUPKYFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N4-BIS(4-CHLOROPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine core substituted with chlorophenyl and methoxyphenyl groups, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-BIS(4-CHLOROPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with cyanuric chloride to form an intermediate, which is then reacted with 4-(4-methoxyphenyl)piperazine under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

N2,N4-BIS(4-CHLOROPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N2,N4-BIS(4-CHLOROPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N2,N4-BIS(4-CHLOROPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C26H25Cl2N7O

Molecular Weight

522.4 g/mol

IUPAC Name

2-N,4-N-bis(4-chlorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H25Cl2N7O/c1-36-23-12-10-22(11-13-23)34-14-16-35(17-15-34)26-32-24(29-20-6-2-18(27)3-7-20)31-25(33-26)30-21-8-4-19(28)5-9-21/h2-13H,14-17H2,1H3,(H2,29,30,31,32,33)

InChI Key

OLSWNOKUPKYFOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=NC(=N3)NC4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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